2,2'-Thiobis(3,6-dicyclopentyl-p-cresol)
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Overview
Description
2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) is an organic compound with the molecular formula C34H46O2S. It is a phenolic antioxidant, which means it helps prevent the oxidation of other molecules. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) typically involves the reaction of 3,6-dicyclopentyl-p-cresol with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce large quantities of the compound efficiently. The use of catalysts and optimized reaction parameters further enhances the yield and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The phenolic groups in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from the reactions of 2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while substitution reactions can produce various substituted phenolic compounds.
Scientific Research Applications
2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in polymers and other materials to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing or mitigating oxidative damage in cells and tissues.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Mechanism of Action
The mechanism of action of 2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) involves its ability to donate hydrogen atoms, which helps neutralize free radicals and prevent oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and other free radicals, thereby inhibiting their harmful effects. The pathways involved in its antioxidant activity include the scavenging of free radicals and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2,2’-Thiobis(6-tert-butyl-p-cresol): Another phenolic antioxidant with similar properties but different substituents.
2,2’-Methylenebis(6-tert-butyl-3,4-xylenol): A related compound with methylene bridging and tert-butyl groups.
2,2’-Thiobis(5-(tert-butyl)isophthaloyl dichloride): A compound with similar thiobis structure but different functional groups.
Uniqueness
2,2’-Thiobis(3,6-dicyclopentyl-p-cresol) is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant. The presence of cyclopentyl groups contributes to its steric hindrance, making it more resistant to oxidative degradation compared to other similar compounds.
Properties
CAS No. |
55036-36-7 |
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Molecular Formula |
C34H46O2S |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
3,6-dicyclopentyl-2-(2,5-dicyclopentyl-6-hydroxy-3-methylphenyl)sulfanyl-4-methylphenol |
InChI |
InChI=1S/C34H46O2S/c1-21-19-27(23-11-3-4-12-23)31(35)33(29(21)25-15-7-8-16-25)37-34-30(26-17-9-10-18-26)22(2)20-28(32(34)36)24-13-5-6-14-24/h19-20,23-26,35-36H,3-18H2,1-2H3 |
InChI Key |
WFOYLYVWPLFHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C2CCCC2)SC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6 |
Origin of Product |
United States |
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